1-Ethenyl-4-methoxy-2-methylbenzene
Overview
Description
1-Ethenyl-4-methoxy-2-methylbenzene, also known as an aromatic acetylene derivative, is a compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is characterized by its aromatic ring structure, which includes a methoxy group and a methyl group attached to the benzene ring.
Mechanism of Action
Mode of Action
It is known to be an aromatic acetylene derivative . Its interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that aromatic acetylene derivatives can participate in various chemical reactions, such as cycloadditions .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 30-34 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It has been reported that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methoxy-2-methylbenzene can be synthesized through various methods. One common approach involves the reaction of 4-methoxy-2-methylphenylacetylene with diazodimedone to form cycloadducts . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-Ethenyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Ethynylanisole
- 2-Ethynylanisole
- 4-Ethynyltoluene
Comparison: 1-Ethenyl-4-methoxy-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. For instance, the presence of the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions .
Properties
IUPAC Name |
1-ethenyl-4-methoxy-2-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)7-8(9)2/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEISXXKFNHMJKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619332 | |
Record name | 1-Ethenyl-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-29-8 | |
Record name | 1-Ethenyl-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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